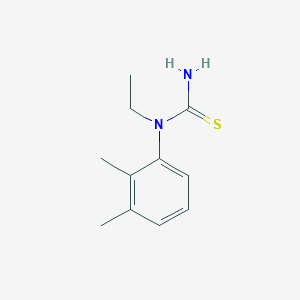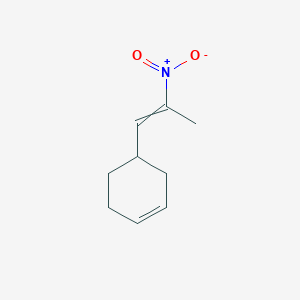
4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Nitroprop-1-en-1-yl)cyclohex-1-en ist eine organische Verbindung mit einer einzigartigen Struktur, die eine Nitrogruppe umfasst, die an ein Propeneinheit gebunden ist, die wiederum an einen Cyclohexenring gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(2-Nitroprop-1-en-1-yl)cyclohex-1-en kann auf verschiedene Weise erfolgen. Ein üblicher Ansatz beinhaltet die Nitrierung von Cyclohexenderivaten, gefolgt von der Einführung der Propeneinheit. Dieser Prozess erfordert typischerweise die Verwendung starker Nitriermittel wie Salpetersäure oder einer Mischung aus Salpetersäure und Schwefelsäure unter kontrollierten Bedingungen, um die selektive Bildung der Nitrogruppe sicherzustellen.
Industrielle Produktionsverfahren
Im industriellen Maßstab kann die Produktion von 4-(2-Nitroprop-1-en-1-yl)cyclohex-1-en kontinuierliche Strömungsreaktoren verwenden, um eine präzise Kontrolle der Reaktionsbedingungen zu gewährleisten. Dieses Verfahren gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts. Die Verwendung von Katalysatoren und optimierten Reaktionsparametern kann die Effizienz des Produktionsprozesses weiter verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
4-(2-Nitroprop-1-en-1-yl)cyclohex-1-en unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann oxidiert werden, um Nitroso oder andere Verbindungen mit höherem Oxidationszustand zu bilden.
Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LAH) oder Hydrierungskatalysatoren zu einem Amin reduziert werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Nitrogruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie LAH, Natriumborhydrid (NaBH₄) und katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) werden häufig verwendet.
Substitution: Nukleophile wie Amine, Thiole und Halogenide können unter basischen oder sauren Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.
Wichtigste gebildete Produkte
Oxidation: Bildung von Nitrosoderivaten oder Verbindungen mit höherem Oxidationszustand.
Reduktion: Bildung von Aminen oder Hydroxylaminen.
Substitution: Bildung von substituierten Cyclohexenderivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
4-(2-Nitroprop-1-en-1-yl)cyclohex-1-en hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und als Baustein für verschiedene chemische Reaktionen verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und seine Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenzielle Verwendung bei der Medikamentenentwicklung und als Vorläufer für pharmakologisch aktive Verbindungen untersucht.
Industrie: Wird bei der Produktion von Spezialchemikalien, Polymeren und Materialien mit bestimmten Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-(2-Nitroprop-1-en-1-yl)cyclohex-1-en beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch seine Nitro- und Propeneinheit. Die Nitrogruppe kann an Redoxreaktionen teilnehmen, während die Propeneinheit Additionsreaktionen eingehen kann. Diese Wechselwirkungen können zur Bildung von reaktiven Zwischenprodukten führen, die verschiedene Wirkungen auf molekulare Pfade ausüben.
Wirkmechanismus
The mechanism of action of 4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene involves its interaction with molecular targets through its nitro and propene moieties. The nitro group can participate in redox reactions, while the propene moiety can undergo addition reactions. These interactions can lead to the formation of reactive intermediates that exert various effects on molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl 4-(prop-1-en-2-yl)cyclohex-1-encarboxylat: Ähnliche Struktur mit einer Carboxylgruppe anstelle einer Nitrogruppe.
2-[(4-Nitrophenyl)carbonyl]cyclohex-1-en-1-yl 4-nitrobenzoat: Enthält eine Nitrogruppe und einen Cyclohexenring, aber mit zusätzlichen funktionellen Gruppen.
Einzigartigkeit
4-(2-Nitroprop-1-en-1-yl)cyclohex-1-en ist einzigartig aufgrund seiner spezifischen Kombination aus einer Nitrogruppe und einer Propeneinheit, die an einen Cyclohexenring gebunden ist.
Eigenschaften
CAS-Nummer |
143877-30-9 |
|---|---|
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
4-(2-nitroprop-1-enyl)cyclohexene |
InChI |
InChI=1S/C9H13NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-3,7,9H,4-6H2,1H3 |
InChI-Schlüssel |
OWOHMVCQYROEPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1CCC=CC1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


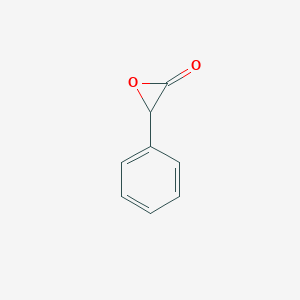
![Bicyclo[3.3.1]nonane-2,7-dione](/img/structure/B12566908.png)
![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine](/img/structure/B12566915.png)
![[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12566935.png)

![3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-](/img/structure/B12566939.png)
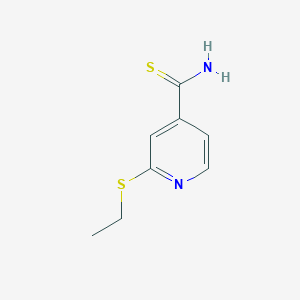
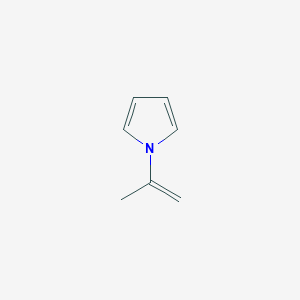

![potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane](/img/structure/B12566973.png)

